Cas no 93221-48-8 (2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-)
![2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- structure](https://it.kuujia.com/scimg/cas/93221-48-8x500.png)
93221-48-8 structure
Nome del prodotto:2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-
- Levobetaxolol
- (S)-(-)-Betaxolol
- (S)-Betaxolol
- (S)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(propan-2-ylamino)propan-2-ol
- BDBM25752
- Betaxolol, (s)-
- 75O9XHA4TU
- 93221-48-8
- (2S)-1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-[(propan-2-yl)amino]propan-2-ol
- (-)-Betaxolol
- AB01566926_01
- 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, (2S)-
- SCHEMBL23532
- HY-121166
- AC-30590
- UNII-75O9XHA4TU
- DB09351
- [(2S)-3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl](propan-2-yl)amine
- NCGC00386278-01
- DTXSID30239341
- (S)-1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-(isopropylamino)propan-2-ol
- Levobetaxolol [INN]
- levobetaxololum
- (2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Q6535758
- GTPL8035
- AKOS005568173
- CHEBI:59254
- EN300-18563034
- (S)-Betaxolol hydrochloride;AL-1577A
- CHEMBL1201274
- (S)-1-(isopropylamino)-3-[p-(cyclopropylmethoxyethyl)phenoxy]-2-propanol
- NS00098733
- LEVOBETAXOLOL [WHO-DD]
- DTXCID50161832
- BRD-K43883465-003-01-5
- STK636241
- (S)-1-(isopropylamino)-3-(p-(cyclopropylmethoxyethyl)phenoxy)-2-propanol
-
- Inchi: InChI=1S/C18H29NO3/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3/t17-/m0/s1
- Chiave InChI: NWIUTZDMDHAVTP-KRWDZBQOSA-N
- Sorrisi: CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O
Proprietà calcolate
- Massa esatta: 307.215
- Massa monoisotopica: 307.215
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 11
- Complessità: 286
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 50.7A^2
Proprietà sperimentali
- Densità: 1.067
- Punto di fusione: 71-72 ºC
- Punto di ebollizione: 448°C at 760 mmHg
- Punto di infiammabilità: 224.7°C
- Indice di rifrazione: 1.529
- PSA: 50.72000
- LogP: 2.78430
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18563034-0.05g |
93221-48-8 | 0.05g |
$636.0 | 2023-09-18 |
2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)- Letteratura correlata
-
Sayed Mehdi Ghoreishi,Mohsen Behpour,Asma Khoobi Anal. Methods 2012 4 2475
-
Subir Chatterjee,Prashant Upadhyay,Manjul Mishra,Srividya M.,M. R. Akshara,Kamali N.,Zahra Sifat Zaidi,Sayeda F. Iqbal,Santosh K. Misra RSC Adv. 2020 10 36751
-
Ci Wu,Xingshuang Ning,Xi Chen,Junfeng Ma,Qun Zhao,Li Zhao,Guozhi Zhu,Song Shi RSC Adv. 2021 11 28925
-
Srividya Gorantla,Vamshi Krishna Rapalli,Tejashree Waghule,Prem Prakash Singh,Sunil Kumar Dubey,Ranendra N. Saha,Gautam Singhvi RSC Adv. 2020 10 27835
-
Mimimorena Seggio,Sara Payamifar,Aurore Fraix,Eszter Kalydi,Petr Kasal,Ovidio Catanzano,Claudia Conte,Fabiana Quaglia,Salvatore Sortino New J. Chem. 2021 45 8449
93221-48-8 (2-Propanol,1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, (2S)-) Prodotti correlati
- 1105208-66-9(2-2-(benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl-N-4-(trifluoromethoxy)phenylacetamide)
- 2248358-65-6(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-{[(tert-butoxy)carbonyl]amino}naphthalene-2-carboxylate)
- 1234878-77-3(N-{1-(pyridin-2-yl)piperidin-4-ylmethyl}-2-(thiophen-2-yl)acetamide)
- 2228109-73-5(methyl 2-amino-3-methyl-3-(4-methylthiophen-2-yl)butanoate)
- 2172013-38-4(4-(2,4-difluorophenyl)-1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidine-3-carboxylic acid)
- 1805422-19-8(4-Bromo-5-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine)
- 30725-00-9(2,3-Isopropylidene-D-ribonolactone)
- 1864053-97-3(2-(Azetidin-3-ylsulfanyl)-4-methyl-1,3-thiazole hydrochloride)
- 2173422-28-9(2-methyl-4-(trifluoromethyl)benzene-1-thiol)
- 1264043-06-2(1-(3-Chloro-4-methylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
